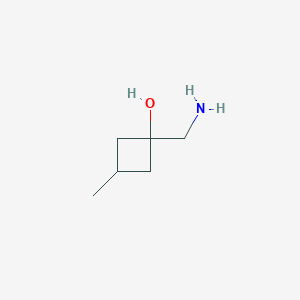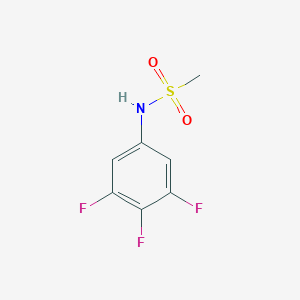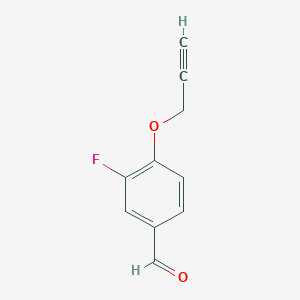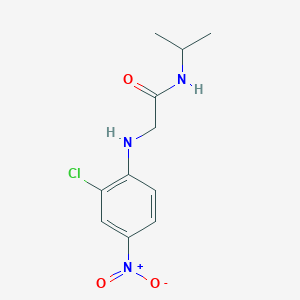
1-(Aminomethyl)-3-methyl-cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure featuring a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of a cyclobutane derivative with an aminomethylating agent can yield the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of 1-(aminomethyl)-3-methylcyclobutan-1-ol may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the yield and purity of the compound. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
化学反応の分析
Types of Reactions
1-(Aminomethyl)-3-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
1-(Aminomethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 1-(aminomethyl)-3-methylcyclobutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
1-(Aminomethyl)cyclobutan-1-ol: Lacks the methyl group on the cyclobutane ring.
3-Methylcyclobutan-1-ol: Lacks the aminomethyl group.
Cyclobutanol: Lacks both the aminomethyl and methyl groups.
Uniqueness
1-(Aminomethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both the aminomethyl and methyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
1-(aminomethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8,3-5)4-7/h5,8H,2-4,7H2,1H3 |
InChIキー |
ORXFVAJBTPOWIO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)













